Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
CAS No.:
Cat. No.: VC16548840
Molecular Formula: C28H35NO14S
Molecular Weight: 641.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H35NO14S |
|---|---|
| Molecular Weight | 641.6 g/mol |
| IUPAC Name | methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
| Standard InChI | InChI=1S/C28H35NO14S/c1-14(30)29-22-24(23(40-17(4)33)21(39-16(3)32)13-38-15(2)31)43-28(27(36)37-7,42-19(6)35)26(25(22)41-18(5)34)44-20-11-9-8-10-12-20/h8-12,21-26H,13H2,1-7H3,(H,29,30) |
| Standard InChI Key | NZFKVWJLAMASCK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)SC2=CC=CC=C2)OC(=O)C |
Introduction
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a complex organic compound characterized by its diverse functional groups, including acetyl, phenylsulfanyl, and triacetyloxypropyl moieties. This compound belongs to the class of organic sulfides due to the presence of the phenylsulfanyl group and is classified as an acetamido compound because of the acetamido functional group in its structure.
Synthesis and Chemical Reactions
The synthesis of Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate involves multiple steps and requires specific reagents and conditions. Common solvents used include dichloromethane or dimethylformamide, along with catalysts such as pyridine or triethylamine to facilitate acetylation reactions.
Types of Chemical Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: Using reagents like hydrogen peroxide to form sulfoxides.
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Reduction: Using lithium aluminum hydride to produce alcohol derivatives.
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Substitution: Using various amines to replace functional groups.
Potential Applications and Biological Activity
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate has potential applications in medicinal chemistry and materials science. Its structural complexity and the presence of multiple functional groups suggest significant biological activity, which could be relevant in drug development.
Mechanism of Action
The mechanism of action likely involves interactions with biological targets at a molecular level, with the acetyl and phenylsulfanyl groups playing crucial roles in determining binding affinity and biological activity.
Stability and Reactivity
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the sulfide functionalities. Its reactivity profile suggests utility in synthetic organic chemistry.
Comparison with Related Compounds
Related compounds, such as methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate, also feature complex structures with potential biological activities. These compounds are of interest in medicinal chemistry due to their structural complexity and potential interactions with biological targets.
Data Table: Comparison of Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate | CHNOS | Not explicitly stated | Medicinal chemistry, materials science |
| Methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | CHNOS | Approximately 445.57 g/mol | Medicinal chemistry |
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